molecular formula C20H24O2 B12612561 2-[4-(Benzyloxy)phenyl]-5-ethyloxane CAS No. 879544-20-4

2-[4-(Benzyloxy)phenyl]-5-ethyloxane

Cat. No.: B12612561
CAS No.: 879544-20-4
M. Wt: 296.4 g/mol
InChI Key: RMWBRONDUXVJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenyl]-5-ethyloxane is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base.

    Attachment of the Ethyloxane Moiety: The ethyloxane group is then attached to the benzyloxyphenyl intermediate through an etherification reaction. This step often requires the use of an alkylating agent and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include benzyl alcohol, phenyl halides, alkylating agents, and catalysts such as palladium or copper complexes.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The phenyl ring can be reduced to form cyclohexane derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethyloxane moiety can enhance solubility and bioavailability. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-ethyloxane stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility and importance.

Properties

CAS No.

879544-20-4

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-ethyl-2-(4-phenylmethoxyphenyl)oxane

InChI

InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3

InChI Key

RMWBRONDUXVJHG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.